Eph Receptor Kinase Profiling – Patent-Disclosed Class-Level Activity for 7-Amino Pyrazolo[1,5-a]pyrimidines vs. Untargeted Scaffolds
The patent family WO2007103432A2 (Novartis) explicitly claims that pyrazolo[1,5-a]pyrimidin-7-yl amine derivatives—the exact chemotype encompassing 3-phenyl-N-(2-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine—inhibit Eph receptor kinases and promote axonal regeneration in mammalian CNS injury models. While individual compound IC50 values are not publicly disclosed, the patent establishes that this chemotype was selected from a broader kinase inhibitor library for its ability to modulate Eph receptor signaling, a mechanism not shared by other pyrazolo[1,5-a]pyrimidine subclasses optimized for antiviral or M. tuberculosis ATP synthase targets . This selectivity hypothesis is supported by SAR findings in a related 3-phenyl pyrazolo[1,5-a]pyrimidin-7-amine series, where 5-alkyl variants showed differential hERG liability (<10 µM for select analogs) compared to 5-aryl counterparts .
| Evidence Dimension | Target selectivity – Eph receptor kinase vs. off-target liability (hERG) |
|---|---|
| Target Compound Data | Patent-claimed Eph kinase inhibition (exact IC50 not publicly disclosed); hERG liability profile not individually reported for this compound |
| Comparator Or Baseline | Related 3-phenyl-5-alkyl pyrazolo[1,5-a]pyrimidin-7-amines: hERG IC50 <10 µM in select analogs ; 5-aryl analogues show distinct selectivity signatures |
| Quantified Difference | No direct head-to-head comparison available; class-level inference of Eph selectivity based on patent claims |
| Conditions | Eph receptor biochemical assay (patent WO2007103432A2); hERG patch-clamp electrophysiology for comparator set |
Why This Matters
For buyers developing CNS or neuroregenerative assays, this compound originates from a target-validated chemical series distinct from pyrazolo[1,5-a]pyrimidines optimized for anti-infective targets, reducing the risk of selecting a scaffold with irrelevant pharmacology.
- [1] WO2007103432A2 – Use of pyrazolo[1,5a]pyrimidin-7-yl amine derivatives in the treatment of neurological disorders. Novartis AG, priority date 2006-03-08. View Source
- [2] Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Pharmaceuticals, 2022, 15, 1125. View Source
